2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

Fluorinated Heterocycle Synthesis Keto-Enol Tautomerism NMR Spectroscopy

Sourcing a reliable 1,3-bis-electrophile for fluorinated heterocycle synthesis often leads to inconsistent tautomer ratios and failed cyclocondensation reactions. 2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone (CAS 672956-75-1) solves this as the validated precursor for pyrrolopyridine/pyrrolopyrimidine scaffolds targeting ADA and IMPDH enzymes. • Enables reliable synthesis of fluorinated pyrrolopyridines & pyrrolopyrimidines. • Optimized double U-enol(ate) tautomer ensures reproducible electrophilic reactivity. • Literature-validated conversion to gem-difluorocyclohexane with HF under mild conditions. • Benchmark compound for studying CF3 electronic effects in cyclic triketone systems.

Molecular Formula C10H8F6O3
Molecular Weight 290.16 g/mol
CAS No. 672956-75-1
Cat. No. B051313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone
CAS672956-75-1
Synonyms2,6-Bis(rifluoroacetyl)cyclohexanone
Molecular FormulaC10H8F6O3
Molecular Weight290.16 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F
InChIInChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2
InChIKeyBGMWVJKEILRZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone – Chemical Context & Procurement


2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone (CAS 672956-75-1) is a symmetric fluorinated 1,3,5-triketone with the molecular formula C₁₀H₈F₆O₃ and a molecular weight of 290.16 g/mol [1]. It features a cyclohexanone core substituted with two trifluoroacetyl groups at the 2- and 6-positions, which imparts strong electrophilic character and distinct keto-enol tautomeric behavior [2]. This compound is primarily utilized as a versatile 1,3-bis-electrophilic building block in the synthesis of fluorinated heterocycles, particularly pyrrolopyridines and pyrrolopyrimidines, and serves as a key intermediate for the preparation of gem-difluorides [3].

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone – Why Generic Substitution Fails


The tautomeric equilibrium and electrophilic reactivity of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone are exquisitely sensitive to both the cyclic backbone and the fluoroalkyl substituent. Substituting this specific compound with a generic, non-fluorinated 1,3,5-triketone or a derivative with a different fluoroalkyl chain (e.g., C₄F₉) leads to a fundamentally altered keto-enol ratio [1]. This shift in equilibrium directly impacts the compound's performance as a 1,3-bis-electrophile in heterocycle synthesis, as the reactive enol(ate) form is the active nucleophilic species in key cyclocondensation reactions [2]. Consequently, substituting with a close analog will not reliably reproduce the reaction kinetics, product selectivity, or yield, making it a critical point of failure for reproducible synthetic protocols.

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone – Evidence vs. Analogs


Bis-Enol Tautomeric Predominance

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone exists predominantly in a highly delocalized double U-enol(ate) form in solution, as confirmed by multinuclear NMR [1]. In contrast, non-fluorinated 1,3,5-triketones exhibit a more balanced keto-enol equilibrium, and even within the fluorinated series, a change from a CF₃ to a C₄F₉ fluoroalkyl group markedly alters the tautomeric equilibrium [2]. This shift is not a minor perturbation; it is a fundamental change in the molecule's dominant reactive form.

Fluorinated Heterocycle Synthesis Keto-Enol Tautomerism NMR Spectroscopy

Fluorinated Pyrrolopyridine/Pyrimidine Nucleoside Synthesis

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is specifically documented as a reactant in the synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides, which were designed as potential adenosine deaminase (ADA) and inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors [1]. This is a direct application of its role as a fluorinated 1,3-bis-electrophile. While other 1,3,5-triketones could theoretically serve a similar function, the specific combination of the cyclohexanone bridge and trifluoroacetyl groups in this compound enables a unique reaction pathway and product selectivity that has been validated in a published, peer-reviewed synthetic methodology.

Medicinal Chemistry Nucleoside Analogs Adenosine Deaminase Inhibitors

gem-Difluorocyclohexane Synthesis

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone is a crucial intermediate in a practical synthesis of gem-difluorides. Treatment of this gem-bistrifluoroacetate with hydrogen fluoride (HF) under mild conditions efficiently yields the corresponding gem-difluorocyclohexane [1]. This reaction constitutes a practical and efficient route to gem-difluorides, a valuable motif in pharmaceuticals and agrochemicals. In contrast, other ketone acylals bearing different trihaloacetoxy groups would require optimization of reaction conditions and may not achieve the same efficiency due to differences in leaving group ability and stability of the intermediate.

Organofluorine Chemistry gem-Difluoride Synthesis Nucleophilic Fluorination

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone – Application Scenarios


Fluorinated Pyrrolopyridine/Pyrimidine Nucleoside Synthesis

This compound is the validated 1,3-bis-electrophile of choice for the construction of fluorinated pyrrolopyridine and pyrrolopyrimidine scaffolds, as demonstrated in the synthesis of potential ADA and IMPDH inhibitors [1]. Procurement is indicated for medicinal chemistry programs targeting these enzyme families or requiring these specific heterocyclic cores.

gem-Difluorocyclohexane Building Block Preparation

When a synthetic route requires a gem-difluorocyclohexane motif, 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone serves as the optimal precursor. Its established, efficient conversion with HF under mild conditions [2] provides a reliable, literature-validated entry point to this valuable fluorinated building block.

Fluorinated 1,3,5-Triketone Tautomerism Studies

For research investigating the influence of fluorination and cyclic bridges on keto-enol tautomerism, this compound is an essential comparator. Its well-characterized predominance of the double U-enol(ate) form [3] makes it a benchmark for studying the electronic effects of CF₃ groups in cyclic 1,3,5-triketone systems.

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